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2-Chloro-4-methoxy-6-methylpyridine spectral data (NMR, IR, MS)

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Compound of Interest		
Compound Name:	2-Chloro-4-methoxy-6- methylpyridine	
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In-depth Technical Guide on the Spectral Data of 2-Chloro-4-methoxy-6-methylpyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectral Analysis of **2-Chloro-4-methoxy-6-methylpyridine** (CAS 1227578-45-1)

Executive Summary

This technical guide addresses the spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound **2-Chloro-4-methoxy-6-methylpyridine**. Despite extensive searches of scientific literature, patent databases, and chemical supplier technical data, publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) and detailed experimental protocols for the synthesis and analysis of **2-Chloro-4-methoxy-6-methylpyridine** (CAS 1227578-45-1) could not be located. Chemical suppliers list the compound, but do not provide public access to its characterization data.

Given the absence of specific data for the requested molecule, this guide will present a detailed spectral analysis of a closely related isomer, 2-Chloro-6-methoxypyridine (CAS 17228-64-7). This information is provided as a reference to illustrate the expected spectral characteristics of a substituted chloromethoxypyridine and to provide a framework for the analysis of **2-Chloro-4-methoxy-6-methylpyridine**, should the data become available.



Spectral Data for the Analogous Compound: 2-Chloro-6-methoxypyridine

The following sections provide a comprehensive overview of the experimental spectral data and analytical protocols for 2-Chloro-6-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

2.1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

Table 1: ¹H NMR Spectral Data of 2-Chloro-6-methoxypyridine

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.50	t (triplet)	1H	H-4
6.89	d (doublet)	1H	H-3 or H-5
6.65	d (doublet)	1H	H-3 or H-5
3.93	s (singlet)	3H	-OCH₃

Solvent: CDCl3

2.1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of 2-Chloro-6-methoxypyridine



Chemical Shift (δ) ppm	Assignment
~163	C-6
~151	C-2
~140	C-4
~115	C-3 or C-5
~108	C-3 or C-5
~54	-OCH₃

Note: Experimental ¹³C NMR data for 2-Chloro-6-methoxypyridine is not readily available in the searched literature. The values presented are based on typical chemical shifts for similar pyridine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectral Data of 2-Chloro-6-methoxypyridine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-3100	Medium	C-H stretch (aromatic)
2850-2960	Medium	C-H stretch (methyl)
~1600, ~1480	Strong	C=C and C=N stretching (pyridine ring)
~1250	Strong	C-O-C asymmetric stretch (methoxy)
~1030	Strong	C-O-C symmetric stretch (methoxy)
~780	Strong	C-Cl stretch

Note: Specific peak values can vary slightly based on the experimental conditions.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of 2-Chloro-6-methoxypyridine

m/z	Relative Intensity (%)	Assignment
143	~84	[M] ⁺ (with ³⁵ Cl)
145	~27	[M+2] ⁺ (with ³⁷ Cl)
112	~10	[M - OCH ₃]+
78	~79	[C ₅ H ₄ N] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

NMR Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired.
- ¹³C NMR Acquisition: A proton-decoupled pulse program is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.



 Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

- Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum is first recorded. The sample spectrum is then acquired over a range of approximately 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The positions and relative intensities of the absorption bands are determined and assigned to specific functional groups.

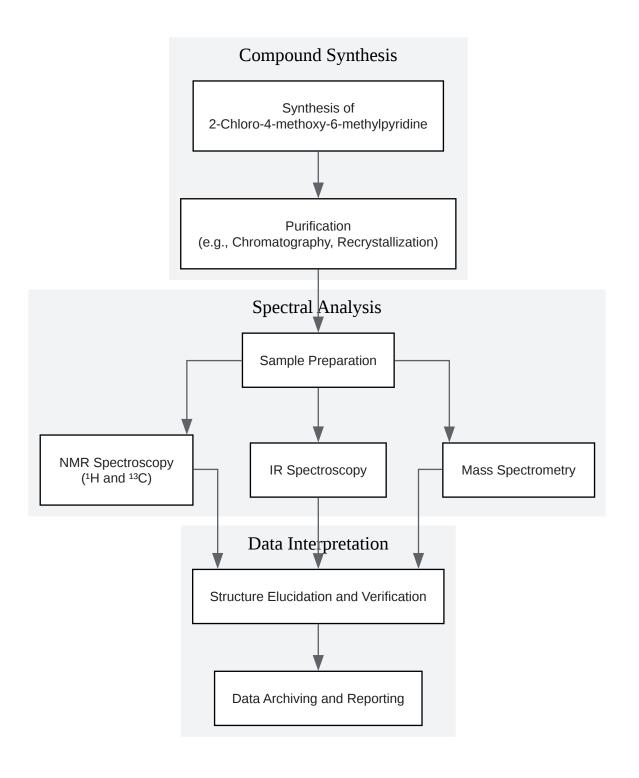
Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
 direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile
 compounds.
- Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.
- Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to provide structural information. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.



Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound.



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Caption: General workflow for the synthesis and spectral characterization of a chemical compound.

Conclusion

While this guide could not provide the specific experimental data for **2-Chloro-4-methoxy-6-methylpyridine** due to its lack of public availability, the detailed analysis of the closely related isomer, 2-Chloro-6-methoxypyridine, offers valuable insights into the expected spectral features. The provided experimental protocols and workflow diagram serve as a practical reference for researchers engaged in the synthesis and characterization of novel pyridine derivatives. It is recommended that researchers requiring definitive spectral data for **2-Chloro-4-methoxy-6-methylpyridine** consider synthesizing the compound and performing the analyses as outlined, or contacting a commercial supplier who may provide the data upon request.

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